(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate
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Overview
Description
“(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate” is a chemical compound with the CAS Number: 650592-39-5 . It has a molecular weight of 370.11 . The compound is a solid powder at ambient temperature .
Molecular Structure Analysis
The molecular formula of this compound is C12H8Cl2F3N3O3. The InChI Code is 1S/C12H8Cl2F3N3O3/c13-9-10 (14)20 (5-18-9)6-22-11 (21)19-7-1-3-8 (4-2-7)23-12 (15,16)17/h1-5H,6H2, (H,19,21) .Physical and Chemical Properties Analysis
This compound is a solid powder at ambient temperature . It has a molecular weight of 370.11 .Scientific Research Applications
Anti-Cancer Properties
A series of imidazole and phenyl dialkyi triazenes were synthesized, showing a broad spectrum of anti-tumor action against tumors not sensitive to conventional alkylating agents. This suggests the potential of compounds with imidazole structures, similar to the chemical , in cancer research and treatment strategies Studies on the mechanism of action of the tumour inhibitory triazenes (Audette et al., 1973).
Anthelmintic Applications
Imidazole-structured compounds have been prepared for anthelmintic testing, indicating their potential use in treating parasitic worm infections. Although not directly related to the compound , this highlights the versatility of imidazole derivatives in pharmaceutical applications Isomeric phenylthioimidazo[1,2-alpha]pyridines as anthelmintics (Bochis et al., 1981).
Antibacterial Activity
Research has focused on designing compounds that act as pro-drugs, releasing lethal species specifically within target anaerobic bacterial cells. This suggests that derivatives of imidazole, such as the compound , could be tailored for specific antibacterial activities against anaerobic bacteria 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a novel, nonmutagenic antibacterial with specific activity against anaerobic bacteria (Dickens et al., 1991).
Detection of Explosives
A novel application in the detection of explosive compounds like TNT and DNT has been explored using a fluorescent poly(2,7-carbazole) derivative. This highlights the potential utility of compounds with imidazole and carbazole structures in security and forensic sciences Detection of TNT explosives with a new fluorescent conjugated polycarbazole polymer (Nie et al., 2011).
Catalysis and Material Science
Compounds with imidazole structures have been investigated for their roles in catalysis, such as in the curing of epoxy resins. This indicates their importance in polymer science and engineering, demonstrating their versatility beyond pharmaceutical applications New investigation of 1-substituted imidazole derivatives as thermal latent catalysts for epoxy-phenolic resins (Wong et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in many pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with biological targets would depend on the exact structure of the derivative and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The exact pathways affected would depend on the specific biological target of the compound.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, the effects could be diverse depending on the specific target and the nature of the interaction .
Properties
IUPAC Name |
(4,5-dichloroimidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F3N3O3/c13-9-10(14)20(5-18-9)6-22-11(21)19-7-1-3-8(4-2-7)23-12(15,16)17/h1-5H,6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLURORHHEYVXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCN2C=NC(=C2Cl)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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